

# Application Notes and Protocols for MAP855 in In Vitro Studies

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## Compound of Interest

Compound Name: MAP855

Cat. No.: B8586277

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## Introduction

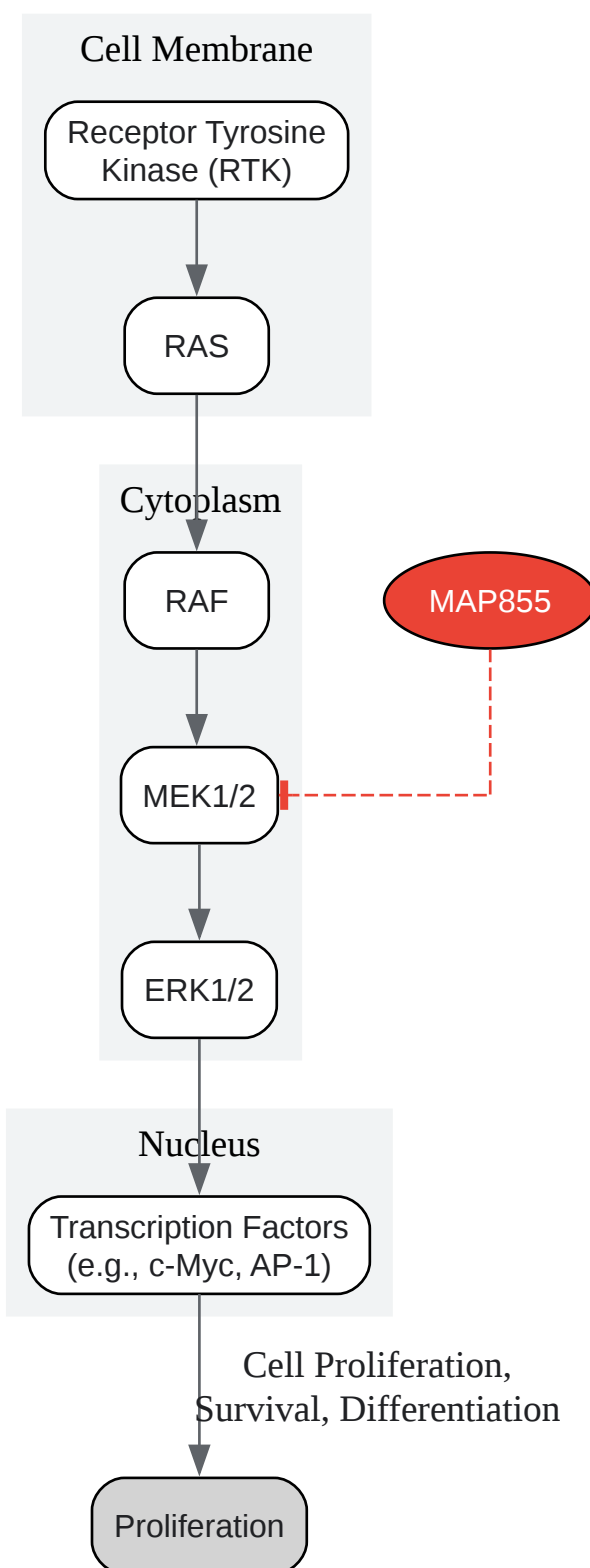
**MAP855** is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 a prime target for therapeutic intervention.[5] **MAP855** has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential utility in overcoming resistance to other targeted therapies.[1][2]

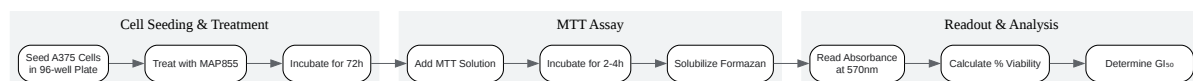
These application notes provide detailed protocols for the in vitro characterization of **MAP855**, including its effects on enzyme activity, downstream signaling, and cancer cell proliferation.

## Mechanism of Action

**MAP855** is an ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP-binding pocket of these kinases, **MAP855** prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. This leads to the suppression of the entire MAPK/ERK signaling cascade, which in turn can inhibit the growth and proliferation of cancer cells that are dependent on this pathway.[1][2]

## Signaling Pathway Diagram





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## References

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